3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 2-pyridyl-imines with methyl trifluoropyruvate in the presence of trimethyl phosphite. This reaction occurs under mild conditions, such as room temperature, and yields methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylates . Another method involves the reaction of chitosan with this compound hydrochlorides in the presence of ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include trimethyl phosphite, methyl trifluoropyruvate, and ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate . Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile (MeCN) and dimethylformamide (DMF).
Major Products
The major products formed from the reactions of this compound include methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylates and other substituted derivatives .
Scientific Research Applications
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine and nitrogen atoms. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid include:
- 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. These properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGXDJQIUNYMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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